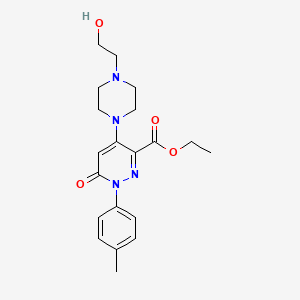

Methyl 1,2,5-thiadiazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1,2,5-thiadiazole-3-carboxylate” seems to be a derivative of the 1,2,3-thiadiazole class of compounds . Thiadiazoles are a versatile class of compounds which present a wide range of biological activities such as antivirus activity, systemic acquired resistance, anti HIV, fungicide activity, insecticide activity, antitumor activity, and herbicide activity .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, thiadiazole derivatives are generally synthesized through various synthetic transformations .

Scientific Research Applications

Synthesis and Biological Activities

Methyl 1,2,5-thiadiazole-3-carboxylate and its derivatives have been extensively studied for their synthesis methods and potential biological activities. For instance, Zheng et al. (2010) demonstrated the synthesis of 5-methyl-1,2,3-thiadiazoles using a simple one-step procedure, highlighting their significant antiviral and fungicidal activities, especially against various fungi and viruses (Zheng et al., 2010). Similarly, Matakas et al. (1985) prepared 1,2,5-thiadiazole-3-carboxaldehydes, demonstrating the versatility of these compounds in chemical synthesis (Matakas et al., 1985).

Lithiation Studies

Research by Micetich (1970) explored the lithiation of methyl substituted thiadiazoles, revealing various reactions including lateral lithiation and ring cleavage. These findings are crucial for understanding the chemical behavior of thiadiazoles in different conditions (Micetich, 1970).

Antimicrobial and Antitumor Activities

Belen'kaya et al. (1982) reviewed the extensive search for drugs within the 1,2,5-thiadiazole class, discovering compounds with antimicrobial and antitumor activities (Belen'kaya et al., 1982). Additionally, Paruch et al. (2021) synthesized derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, observing significant antimicrobial effects, particularly against Gram-positive bacteria (Paruch et al., 2021).

Synthesis Methods

Stanetty et al. (1996) reported the synthesis of methyl naphtho[1,2-d][1,2,3]thiadiazole-4-carboxylate, showcasing the Hurd-Mori reaction as a key step. This study contributes to the understanding of synthetic pathways for thiadiazole derivatives (Stanetty et al., 1996).

Plant Activation and Fungicidal Properties

Research into plant activation and fungicidal properties of thiadiazoles has also been conducted. Wang et al. (2010) synthesized organotin thiadiazole carboxylates with significant fungicidal activity, highlighting the agricultural applications of these compounds (Wang et al., 2010). Qingshan et al. (2013) designed novel plant activators based on thiadiazole-carboxylate, showing efficacy against several plant diseases (Qingshan et al., 2013).

Future Directions

Properties

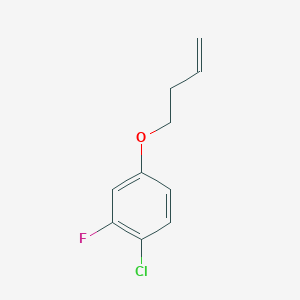

IUPAC Name |

methyl 1,2,5-thiadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-5-9-6-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQRGQPAPKBSGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2644205.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2644210.png)

![Lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2644213.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2644214.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2644220.png)

![N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2644221.png)